molecular formula C10H11ClFNO3 B8028311 2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene

2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene

Cat. No.: B8028311
M. Wt: 247.65 g/mol
InChI Key: JAGZLHOGSJDWEX-UHFFFAOYSA-N
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Description

2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C10H11ClFNO3. It is a derivative of benzene, characterized by the presence of butoxy, chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-butoxy-1-chloro-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 2-Butoxy-1-chloro-3-fluoro-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. In substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups facilitate the nucleophilic attack on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-1-chloro-4-nitrobenzene
  • 2-Butoxy-1-fluoro-4-nitrobenzene
  • 2-Butoxy-1-chloro-3-nitrobenzene

Uniqueness

2-Butoxy-1-chloro-3-fluoro-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chloro and fluoro groups, along with the butoxy and nitro groups, imparts distinct chemical reactivity and properties compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-butoxy-1-chloro-3-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3/c1-2-3-6-16-10-7(11)4-5-8(9(10)12)13(14)15/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGZLHOGSJDWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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